

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" molecular weight

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Compound of Interest

Compound Name:	7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Cat. No.:	B1367425

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An In-Depth Technical Guide to **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid**

Authored by: A Senior Application Scientist Introduction

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinolone class. Its core structure, the 4-oxo-1,4-dihydroquinoline moiety, is a privileged scaffold in medicinal chemistry, forming the basis for numerous antibacterial agents and other therapeutic compounds.^{[1][2]} The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position significantly influences its physicochemical properties and biological activity, making it a subject of interest for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications, grounded in established scientific principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₄	[3][4][5]
Molecular Weight	219.19 g/mol	[3][4][5]
Exact Mass	219.053162 u	[4]
CAS Number	77474-33-0	[3]
Appearance	Solid	[6]
Density	1.4±0.1 g/cm ³	[4]
Boiling Point	407.1±45.0 °C at 760 mmHg	[4]
Flash Point	200.0±28.7 °C	[4]
LogP	2.54	[4]
Vapor Pressure	0.0±1.0 mmHg at 25°C	[4]
Refractive Index	1.611	[4]

Synonyms: 7-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid, 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid.[6]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid** is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous quinolone structures. The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines.

Proposed Synthetic Workflow: Modified Conrad-Limpach Synthesis

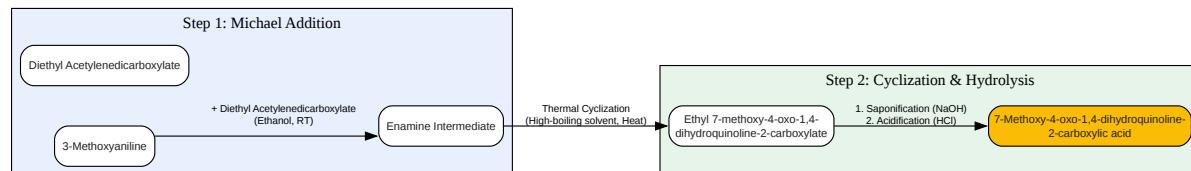
This proposed synthesis involves a two-step process starting from commercially available 3-methoxyaniline and diethyl acetylenedicarboxylate.

Step 1: Michael Addition

The initial step is a Michael addition of 3-methoxyaniline to diethyl acetylenedicarboxylate. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbons of the alkyne, which is activated by the two electron-withdrawing ester groups. This reaction is typically carried out in a protic solvent like ethanol at room temperature. The choice of a protic solvent helps in stabilizing the intermediates and facilitating proton transfers.

Step 2: Thermal Cyclization and Tautomerization

The intermediate enamine from Step 1 undergoes a thermal cyclization. At elevated temperatures, typically in a high-boiling point solvent like diphenyl ether, the enamine cyclizes via an intramolecular nucleophilic attack of the benzene ring onto the ester carbonyl group, followed by the elimination of ethanol. This reaction is a form of electrophilic aromatic substitution. The resulting 4-hydroxyquinoline ester then undergoes saponification (hydrolysis) under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final carboxylic acid product. The 4-hydroxyquinoline product exists predominantly as its 4-oxo tautomer.



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A plausible synthetic workflow for **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid**.

Spectroscopic Characterization

The structural elucidation of **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid** would rely on a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group protons, and signals for the N-H and carboxylic acid protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms, including the characteristic carbonyl carbons of the quinolone ring and the carboxylic acid, as well as the carbon of the methoxy group.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H and N-H stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ appearing at m/z 219 or 220, respectively.

Potential Applications and Research Directions

The quinolone scaffold is a cornerstone in the development of antibacterial drugs.^[1]

Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been extensively studied for their antibacterial properties.^{[7][8]} While the primary focus has often been on the 3-carboxylic acid isomers, other quinolone-related carboxylic acids have also demonstrated significant biological activities.

Recent studies have highlighted the potential of quinoline derivatives as antiproliferative and anti-inflammatory agents.^{[2][9]} For instance, certain quinoline carboxylic acids have shown notable growth inhibition capacities against various cancer cell lines.^[9] The structural features of **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid** make it an interesting candidate for screening in these therapeutic areas. The methoxy group at the 7-position can enhance cell permeability and modulate metabolic stability, potentially improving the pharmacokinetic profile of the molecule.

Safety and Handling

Based on available safety data, **7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. The compound should be stored in a tightly sealed container in a dry, room-temperature environment.

Conclusion

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, with a molecular weight of 219.19 g/mol, is a quinolone derivative with significant potential for further investigation in medicinal chemistry and drug development. Its synthesis can be achieved through established chemical reactions, and its structure possesses key functionalities that are often associated with biological activity. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further exploration of its therapeutic potential.

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